molecular formula C12H6Cl4O B12678903 2,2',4,6'-Tetrachlorodiphenyl ether CAS No. 147102-65-6

2,2',4,6'-Tetrachlorodiphenyl ether

Cat. No.: B12678903
CAS No.: 147102-65-6
M. Wt: 308.0 g/mol
InChI Key: DDQTXMCKLUKGCX-UHFFFAOYSA-N
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Description

2,2’,4,6’-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental persistence and toxicity .

Preparation Methods

The synthesis of 2,2’,4,6’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method includes the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like ferric chloride to facilitate the chlorination process .

Industrial production methods may involve more advanced techniques to ensure higher yields and purity. These methods often include multi-step processes with intermediate purification stages to remove by-products and unreacted starting materials .

Chemical Reactions Analysis

2,2’,4,6’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,4,6’-Tetrachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds in various chemical reactions.

    Biology: Research has been conducted on its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.

    Medicine: Studies have explored its impact on human health, particularly its potential endocrine-disrupting properties.

    Industry: It is used in the production of flame retardants and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2’,4,6’-Tetrachlorodiphenyl ether involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in toxic effects, including disruption of endocrine function and induction of oxidative stress .

Comparison with Similar Compounds

2,2’,4,6’-Tetrachlorodiphenyl ether can be compared with other similar compounds such as:

    2,3,4,6-Tetrachlorodiphenyl ether: Similar in structure but differs in the position of chlorine atoms, leading to different chemical and biological properties.

    2,4,4’,5-Tetrachlorodiphenyl ether: Another chlorinated diphenyl ether with distinct reactivity and toxicity profiles.

    2,2’,4,4’-Tetrabromodiphenyl ether: A brominated analog with different environmental and health impacts .

Each of these compounds has unique properties that influence their behavior in chemical reactions and their effects on biological systems.

Properties

CAS No.

147102-65-6

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,3-dichloro-2-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-4-5-11(10(16)6-7)17-12-8(14)2-1-3-9(12)15/h1-6H

InChI Key

DDQTXMCKLUKGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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